REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:28]=[CH:29][CH:30]=1)[O:5][C:6]1[CH:27]=[CH:26][C:9]([C:10]([C:12]2[CH:17]=[CH:16][C:15]([O:18][C:19]3[CH:24]=[CH:23][CH:22]=[C:21](Br)[CH:20]=3)=[CH:14][CH:13]=2)=[O:11])=[CH:8][CH:7]=1.[CH3:31][C:32](O)(C#C)C.N#N.[OH-].[Na+].[CH2:41](N(CC)CC)[CH3:42]>[Pd].Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu](I)I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CO.C1(C)C=CC=CC=1.C(Cl)Cl>[C:31]([C:2]1[CH:3]=[C:4]([CH:28]=[CH:29][CH:30]=1)[O:5][C:6]1[CH:7]=[CH:8][C:9]([C:10]([C:12]2[CH:13]=[CH:14][C:15]([O:18][C:19]3[CH:24]=[CH:23][CH:22]=[C:21]([C:41]#[CH:42])[CH:20]=3)=[CH:16][CH:17]=2)=[O:11])=[CH:26][CH:27]=1)#[CH:32] |f:3.4,^1:51,70|
|
Name
|
4,4'-bis(3-bromophenoxy)benzophenone
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(OC2=CC=C(C(=O)C3=CC=C(C=C3)OC3=CC(=CC=C3)Br)C=C2)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.67 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C#C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.005 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
0.005 g
|
Type
|
catalyst
|
Smiles
|
[Cu](I)I
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at 80° C. for 20 hours
|
Duration
|
20 h
|
Type
|
WASH
|
Details
|
The reaction mixture was then washed with water
|
Type
|
EXTRACTION
|
Details
|
subjected to extraction with methylenechloride
|
Type
|
CUSTOM
|
Details
|
A intermediate reaction product
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
DISTILLATION
|
Details
|
subsequently, the methanol and a portion of the toluene were distilled off at a temperature of 100° C
|
Type
|
WASH
|
Details
|
The resultant was then washed with water
|
Type
|
EXTRACTION
|
Details
|
subjected to extraction with methylenechloride
|
Type
|
CUSTOM
|
Details
|
Finally, the extracting solvent was removed
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=C(OC2=CC=C(C(=O)C3=CC=C(C=C3)OC3=CC(=CC=C3)C#C)C=C2)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |